molecular formula C15H15NO B6255666 4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol CAS No. 1334148-75-2

4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol

Cat. No. B6255666
CAS RN: 1334148-75-2
M. Wt: 225.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines has been reported . These compounds are potential non-phenolic and non-catecholic dopamine receptor ligands . The synthesis involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol” is complex and is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Chemical Reactions Analysis

The chemical reactions involving “4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol” are complex and involve multiple steps . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .

Future Directions

The future directions for the research on “4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol” include the development of novel THIQ analogs with potent biological activity . These compounds could be used in the treatment of various neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol involves the condensation of 3-(4-hydroxyphenyl)propanoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a dehydrating agent.", "Starting Materials": [ "3-(4-hydroxyphenyl)propanoic acid", "1,2,3,4-tetrahydroisoquinoline", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "The 3-(4-hydroxyphenyl)propanoic acid is first activated by reaction with the dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g. triethylamine) to form the desired product, 4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol.", "The product can be purified by recrystallization from a suitable solvent (e.g. ethanol)." ] }

CAS RN

1334148-75-2

Product Name

4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol

Molecular Formula

C15H15NO

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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